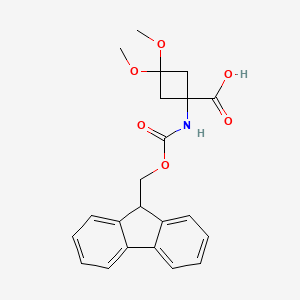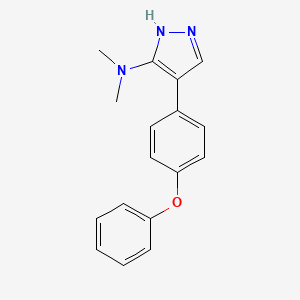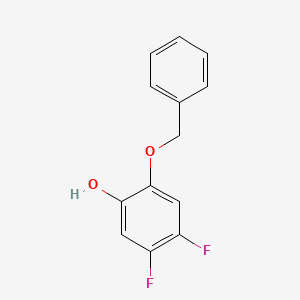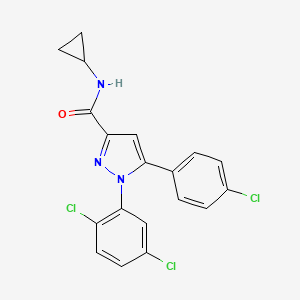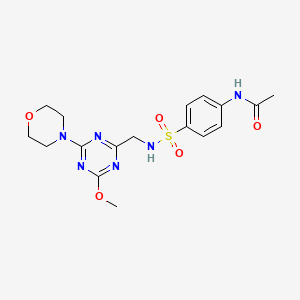
Tert-butyl N-(trideuteriomethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(trideuteriomethyl)carbamate: is a derivative of carbamate, a class of compounds widely used in organic synthesis as protecting groups for amines. This specific compound is characterized by the presence of a tert-butyl group and a trideuteriomethyl group, which makes it particularly useful in various chemical reactions and research applications.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl N-(trideuteriomethyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. The trideuteriomethyl group serves as a stable isotope label, facilitating the tracking of metabolic pathways .
Medicine: In medicinal chemistry, this compound is used in the development of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry: Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
Target of Action
Tert-butyl N-(trideuteriomethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes such as acetylcholinesterase and other proteins.
Mode of Action
Carbamates in general are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of the nerves and muscles.
Biochemical Pathways
Given the general action of carbamates, it can be inferred that the cholinergic pathways, which involve the neurotransmitter acetylcholine, may be affected .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Based on the general action of carbamates, it can be inferred that the compound may cause overstimulation of the nerves and muscles due to the accumulation of acetylcholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(trideuteriomethyl)carbamate typically involves the reaction of tert-butyl carbamate with trideuteriomethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-(trideuteriomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trideuteriomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols are used under mild conditions.
Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Tert-butyl carbamate: Similar in structure but lacks the trideuteriomethyl group.
N-methyl carbamate: Contains a methyl group instead of a trideuteriomethyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl N-(trideuteriomethyl)carbamate is unique due to the presence of the trideuteriomethyl group, which provides additional stability and allows for the use of stable isotope labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and enzyme mechanisms .
Propiedades
IUPAC Name |
tert-butyl N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)/i4D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-GKOSEXJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3001664.png)
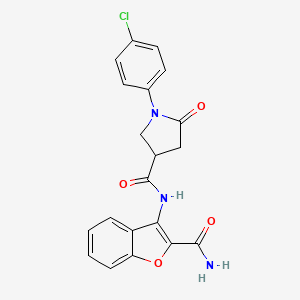
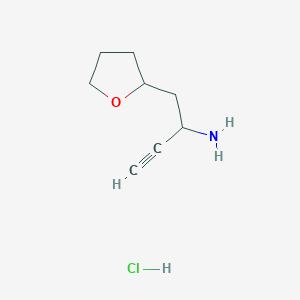
![Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3001668.png)

![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)
